The compound [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate is a complex organic molecule with potential pharmacological applications. It belongs to a class of compounds that are often explored for their therapeutic properties, particularly in the treatment of metabolic disorders such as diabetes.
This compound can be synthesized through various chemical pathways and is referenced in patent literature and chemical databases. It is closely related to other compounds with similar structures that exhibit biological activity.
This compound is classified as a pharmaceutical intermediate and may be categorized under glycosides due to its sugar-like structure. It is also associated with blood glucose regulation.
The synthesis of this compound typically involves several steps of organic reactions including:
The synthesis may utilize reagents such as:
The molecular structure of the compound can be represented using various notations:
CCOc1ccc(Cc2cc(ccc2Cl)[C@]3(OC)O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)cc1InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22+/m1/s1The molecular formula is with a molecular weight of approximately 438.90 g/mol. The compound contains multiple stereocenters, contributing to its complexity and potential biological activity.
The compound may participate in various chemical reactions typical for organic molecules:
Reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) to ensure purity and yield.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in glucose metabolism. The presence of the pyrrolidine moiety suggests potential interactions with metabolic pathways.
Research indicates that similar compounds may enhance insulin sensitivity or modulate glucose uptake in cells, suggesting a role in diabetes management.
The compound is typically characterized by:
Chemical properties include:
Relevant analytical techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
This compound has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2